5-(Ethoxymethyl)imidazolidine-2,4-dione
Description
Historical Context and Contemporary Relevance of Imidazolidine-2,4-dione Derivatives
The history of the imidazolidine-2,4-dione scaffold in pharmacology began with the synthesis of the anticonvulsant drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione) by Heinrich Biltz in 1908. researchgate.net Its subsequent discovery as a useful anti-seizure medication in 1938 marked the beginning of extensive research into hydantoin (B18101) derivatives. researchgate.net
Today, this scaffold is recognized as a "privileged structure" in drug discovery due to its ability to bind to a wide range of biological targets. Derivatives of imidazolidine-2,4-dione have demonstrated a broad spectrum of pharmacological activities. nist.govrsc.org These include applications as anticonvulsant, antiarrhythmic, antidiabetic, antimicrobial, antitumor, and antiviral agents. nist.govhmdb.canih.gov In recent years, there has been significant interest in their potential as anticancer agents, with some derivatives acting as inhibitors of proteins like the B-cell lymphoma-2 (Bcl-2). researchgate.netbepls.com Their diverse biological applications continue to make them a subject of intensive research in the development of new therapeutic agents. uva.nlchemicalbook.com
Structural Characteristics of 5-(Ethoxymethyl)imidazolidine-2,4-dione
The molecular structure of this compound consists of the core imidazolidine-2,4-dione ring with an ethoxymethyl group attached to the carbon at the 5th position (C5). The imidazolidine (B613845) ring itself is generally planar or near-planar. hmdb.canih.gov
Key structural features include:
Imidazolidine-2,4-dione Core: A five-membered ring with two amide-like functionalities.
C5 Substitution: The tetrahedral carbon at position 5 is bonded to the ethoxymethyl group.
Ethoxymethyl Moiety: This group consists of an ethyl group linked to a methyl group through an ether oxygen atom.
The expected spectroscopic data, based on analogous compounds, are summarized in the interactive table below.
| Spectroscopic Technique | Expected Characteristic Features | Reference Analogue Data |
|---|---|---|
| 1H NMR |
| In a related compound, the ethoxy group presents as two double quartets, characteristic of a diastereotopic methylene group. mdpi.com The methoxyl group in another analogue shows a singlet around 3.7 ppm. nih.gov |
| 13C NMR |
| In an analogue, the C2 and C4 carbonyls appear at δ 156.2 and 172.3 ppm. nih.gov The quaternary C5 carbon in another substituted hydantoin is seen at δ 86.1 ppm, with its ethoxy substituent carbons at δ 11.1 and 55.8 ppm. mdpi.com |
| IR Spectroscopy |
| Analogues show strong C=O stretching absorptions around 1715-1773 cm-1. nih.gov The C-O-C ether linkage in a similar structure shows distinct bands at 1252 and 1049 cm-1. mdpi.com |
| Mass Spectrometry |
| High-resolution mass spectrometry of a related ethoxy-hydantoin derivative showed a precise molecular ion peak that matched its calculated molecular formula. mdpi.com |
Significance of C5-Substituted Imidazolidine-2,4-diones in Organic Synthesis
The C5 position of the imidazolidine-2,4-dione scaffold is a critical locus for synthetic modification. The introduction of various substituents at this position is a cornerstone strategy for the synthesis of diverse libraries of hydantoin derivatives with a wide array of biological activities. nist.govnih.gov
Synthetic routes, such as the Bucherer-Bergs reaction or syntheses starting from amino acids, allow for the straightforward introduction of functional groups at the C5 position. nih.govceon.rs This accessibility enables chemists to systematically alter the steric and electronic properties of the molecule, which is a fundamental practice in structure-activity relationship (SAR) studies. By modifying the C5 substituent, researchers can fine-tune the pharmacological profile of the resulting compounds, optimizing their potency, selectivity, and pharmacokinetic properties. nih.gov The synthesis of various 5,5-disubstituted and other C5-substituted hydantoins remains an active and important area of research in the pursuit of novel therapeutic agents. ceon.rschemicalbook.com
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-(ethoxymethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c1-2-11-3-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) |
InChI Key |
SJINPDFTTKNEJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1C(=O)NC(=O)N1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Chemistry of 5 Ethoxymethyl Imidazolidine 2,4 Dione
Reactions Involving the Imidazolidine-2,4-dione Heterocycle
The hydantoin (B18101) ring is a versatile scaffold in organic chemistry, offering several sites for chemical modification. The reactivity of this heterocycle is influenced by the two amide-like nitrogen atoms and the carbonyl groups.
N-Alkylation and N-Acylation Reactions
The imidazolidine-2,4-dione ring possesses two nitrogen atoms, N1 and N3, both of which can potentially undergo alkylation and acylation. The N3-proton is generally more acidic than the N1-proton due to its position between two carbonyl groups, making it more susceptible to deprotonation and subsequent reaction with electrophiles.
N-Alkylation: In the presence of a base, such as sodium hydride or potassium carbonate, the hydantoin ring can be deprotonated to form an anionic intermediate. This nucleophilic anion can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield an N-alkylated product. The regioselectivity of the alkylation (N1 vs. N3) can be influenced by the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. Generally, alkylation tends to occur preferentially at the more acidic N3 position. However, with appropriate protecting group strategies or specific reaction conditions, selective N1-alkylation can also be achieved.
N-Acylation: Similar to alkylation, acylation reactions can be carried out at the nitrogen atoms of the hydantoin ring. Acylating agents such as acyl chlorides or anhydrides react with the deprotonated hydantoin to form N-acylated derivatives. These reactions typically proceed under basic conditions to facilitate the formation of the nucleophilic nitrogen anion.
A summary of representative conditions for N-alkylation of hydantoin systems is presented in the table below.
| Reagent/Catalyst | Electrophile | Solvent | Position of Alkylation |
| Sodium Hydride | Alkyl Halide | DMF | Primarily N3 |
| Potassium Carbonate | Alkyl Halide | Acetone/DMF | Mixture of N1 and N3 |
| Potassium tert-butoxide | Alkyl Halide | THF | Selective N1 |
Functional Group Interconversions at the C5-Position
The C5-position of the imidazolidine-2,4-dione ring is a key site for introducing structural diversity. In the case of 5-(Ethoxymethyl)imidazolidine-2,4-dione, the ethoxymethyl group can potentially be modified.
One plausible transformation is the conversion of the ether linkage to other functional groups. For instance, cleavage of the ether (as discussed in section 3.2.1) would yield 5-(hydroxymethyl)imidazolidine-2,4-dione (B6278998). This primary alcohol could then undergo a variety of subsequent reactions, such as oxidation to an aldehyde or a carboxylic acid, or conversion to a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution. These transformations would allow for the introduction of a wide range of functionalities at the C5-position, starting from the ethoxymethyl precursor.
Ring-Opening and Ring-Expansion Transformations
The imidazolidine-2,4-dione ring, while generally stable, can undergo ring-opening reactions under specific conditions. For instance, hydrolysis of the amide bonds within the ring can lead to the formation of an α-amino acid derivative. This process is typically carried out under strong acidic or basic conditions with heating. The initial product of hydrolysis would be a ureido acid, which can be further hydrolyzed to the corresponding amino acid.
Ring-opening can also be initiated by strong nucleophiles. For example, treatment with organometallic reagents like Grignard reagents has been reported to open the imidazolidine (B613845) ring of certain derivatives. The reaction pathway and products would depend on the specific reagents and conditions employed. Ring-expansion transformations of the five-membered hydantoin ring are less common but could potentially be achieved through specific multi-step synthetic sequences.
Reactivity and Modifications of the Ethoxymethyl Moiety
The ethoxymethyl group at the C5 position is an ether, and its reactivity is characteristic of this functional group. The primary site of reaction is the carbon-oxygen bond.
Selective Ether Cleavage and Deprotection Strategies
One of the most common methods for ether cleavage is acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This protonation converts the ethoxy group into a good leaving group (ethanol).
The subsequent step depends on the nature of the carbon atom attached to the ether oxygen. In the case of this compound, the carbon is primary. Therefore, the cleavage is likely to proceed via an SN2 mechanism. A nucleophile, such as a bromide or iodide ion from the acid, will attack the carbon of the ethyl group, leading to the formation of an ethyl halide and 5-(hydroxymethyl)imidazolidine-2,4-dione.
The general mechanism for acid-catalyzed ether cleavage is depicted below:
| Step | Description |
| 1 | Protonation of the ether oxygen by a strong acid. |
| 2 | Nucleophilic attack by the conjugate base of the acid. |
| 3 | Formation of the alcohol and the corresponding alkyl halide. |
It is important to note that the conditions required for acid-catalyzed ether cleavage can also potentially lead to the hydrolysis of the amide bonds in the imidazolidine-2,4-dione ring. Therefore, careful selection of the acid catalyst and reaction conditions is crucial to achieve selective cleavage of the ether without affecting the heterocycle.
Oxidation and Reduction Pathways of the Ethoxymethyl Group
The ethoxymethyl group can undergo oxidative and reductive transformations, although its reactivity is relatively limited compared to other functional groups.
Oxidation: The ether linkage is generally stable to many oxidizing agents. However, under harsh conditions, oxidation can occur. Strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl side chains on heterocyclic rings, often leading to carboxylic acids. researchgate.net In the case of this compound, aggressive oxidation might lead to cleavage of the ethoxymethyl group or oxidation of the hydantoin ring itself. For instance, the oxidation of a related 1-methylhydantoin (B147300) has been shown to occur at the C-5 position of the ring, yielding 5-hydroxy-1-methylhydantoin. rsc.org Oxidative cleavage of benzyl ethers, a related functional group, can be achieved using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which proceeds via hydride abstraction. organic-chemistry.org A similar pathway could potentially cleave the ethoxymethyl group, though it is generally less facile than for benzyl ethers.
Reduction: The ethoxymethyl group is highly resistant to reduction. Ether C-O bonds are stable to most common reducing conditions, including catalytic hydrogenation (e.g., H₂/Pd/C) and hydride reagents (e.g., NaBH₄, LiAlH₄). wordpress.com Catalytic hydrogenation is a standard method for removing benzyl ether protecting groups, but it is ineffective for simple alkyl ethers like the ethoxymethyl group. organic-chemistry.org This stability allows for selective reduction of other functional groups within a molecule containing an ethoxymethyl ether. Cleavage of the ether via reduction would require harsh conditions, such as the use of strong acids and a reducing agent (reductive ether cleavage), which would likely also affect the hydantoin ring. msu.edu
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 5-(ethoxymethyl)hydantoin |
| 5-(hydroxymethyl)imidazolidine-2,4-dione |
| Tin tetrachloride |
| Titanium tetrachloride |
| Boron tribromide |
| Boron trichloride |
| Hydrochloric acid |
| Trifluoroacetic acid |
| Magnesium bromide |
| 1-methylhydantoin |
| 5-hydroxy-1-methylhydantoin |
| Potassium permanganate |
| 2,3-dichloro-5,6-dicyano-p-benzoquinone |
| Sodium borohydride |
Advanced Spectroscopic and Analytical Characterization of 5 Ethoxymethyl Imidazolidine 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 5-(Ethoxymethyl)imidazolidine-2,4-dione. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of the complete molecular puzzle.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the multiplicity reveals the number of neighboring protons, and the integration value corresponds to the number of protons giving rise to the signal.
The ethoxymethyl group would be characterized by a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling with each other. The methine proton at the C5 position of the imidazolidine (B613845) ring is expected to appear as a triplet, due to coupling with the adjacent methylene protons of the ethoxymethyl group. The methylene protons of the ethoxymethyl group attached to the C5 position would likely appear as a doublet. The two N-H protons of the imidazolidine-2,4-dione ring are expected to present as two distinct broad singlets.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.20 | Triplet | 3H | -CH₂-CH₃ |
| ~3.50 | Quartet | 2H | -O-CH₂-CH₃ |
| ~3.65 | Doublet | 2H | -CH-CH₂-O- |
| ~4.50 | Triplet | 1H | C₅-H |
| ~8.00 | Broad Singlet | 1H | N₁-H |
| ~10.50 | Broad Singlet | 1H | N₃-H |
Note: Predicted data is based on typical chemical shifts for similar functional groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the type of carbon (e.g., alkyl, C-O, C=O).
The two carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring are expected to resonate at the downfield region of the spectrum. The C5 carbon, being attached to both a nitrogen and an oxygen, will also have a characteristic chemical shift. The carbons of the ethoxymethyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~15.0 | -CH₂-CH₃ |
| ~58.0 | C₅ |
| ~65.0 | -O-CH₂-CH₃ |
| ~70.0 | -CH-CH₂-O- |
| ~157.0 | C₂=O |
| ~172.0 | C₄=O |
Note: Predicted data is based on typical chemical shifts for similar functional groups.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the methyl and methylene protons of the ethyl group, and between the C5 methine proton and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the C5-H proton to the C5 carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. This technique provides a rapid and accurate determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₆H₁₀N₂O₃), the experimentally determined exact mass of the protonated molecule [M+H]⁺ would be compared to the calculated theoretical mass. A close match between the experimental and theoretical values (typically within a few parts per million) confirms the molecular formula of the compound.
Elucidation of Mass Fragmentation Patterns
Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (Molecular Weight: 158.15 g/mol ), electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak ([M]⁺) at m/z 158, although its intensity may be weak, as is common for some hydantoins. tandfonline.com
The primary fragmentation pathways would likely involve the ethoxymethyl side chain and the imidazolidine-2,4-dione ring. Key fragmentation processes anticipated for this molecule include:
Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond between the hydantoin (B18101) ring and the side chain's methylene group, or the C-O bond of the ether. Loss of the ethoxy group (•OCH2CH3, 45 Da) would result in a fragment ion at m/z 113.
Side-Chain Fragmentation: Another significant fragmentation would be the loss of the entire ethoxymethyl group (•CH2OCH2CH3, 59 Da), leading to a prominent ion at m/z 99, corresponding to the protonated hydantoin ring.
Ring Fragmentation: The hydantoin ring itself can undergo characteristic fragmentation. This typically involves the loss of neutral molecules like carbon monoxide (CO) and isocyanate (HNCO). tandfonline.com For instance, the fragment at m/z 113 could subsequently lose CO (28 Da) to yield a fragment at m/z 85.
A summary of the predicted significant mass fragments for this compound is provided in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 158 | [M]⁺ | Molecular Ion |
| 113 | [M - •OCH2CH3]⁺ | Loss of the ethoxy radical |
| 99 | [M - •CH2OCH2CH3]⁺ | Loss of the ethoxymethyl radical |
| 85 | [M - •OCH2CH3 - CO]⁺ | Loss of CO from the m/z 113 fragment |
| 72 | [C3H4N2O]⁺ | Cleavage of the hydantoin ring |
| 44 | [HNCO]⁺ | Fragment from hydantoin ring cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule based on the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components. Based on extensive studies of hydantoin and its derivatives, the following absorptions are expected. oup.comnih.govnih.gov
N-H Stretching: A broad absorption band is anticipated in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibrations of the imide groups in the hydantoin ring.
C-H Stretching: Aliphatic C-H stretching vibrations from the ethoxymethyl group would appear in the 2850-2990 cm⁻¹ range. oup.com
C=O Stretching: Two distinct and strong absorption bands are expected for the carbonyl (C=O) groups. The urea-like carbonyl at C-2 typically absorbs at a higher frequency (around 1775 cm⁻¹) while the amide-like carbonyl at C-4 absorbs at a lower frequency (around 1715 cm⁻¹). nih.govmdpi.com This splitting is a hallmark of the hydantoin ring.
N-H Bending: The N-H bending vibration is expected to produce a band in the region of 1500-1550 cm⁻¹.
C-O-C Stretching: A strong, characteristic band for the asymmetric stretching of the ether (C-O-C) linkage in the ethoxymethyl group is predicted to appear around 1100-1150 cm⁻¹. mdpi.com
The table below summarizes the expected characteristic IR absorption frequencies.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Imide (Ring) | 3200-3400 | Medium-Strong, Broad |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850-2990 | Medium |
| C=O Stretch (Asymmetric) | Urea (B33335) Carbonyl (C-2) | ~1775 | Strong |
| C=O Stretch (Symmetric) | Amide Carbonyl (C-4) | ~1715 | Strong |
| N-H Bend | Imide (Ring) | 1500-1550 | Medium |
| C-O-C Stretch | Ether | 1100-1150 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, its solid-state characteristics can be predicted based on known structures of similar hydantoin derivatives. mdpi.comnih.govkoreascience.kr
The five-membered imidazolidine-2,4-dione ring is expected to be nearly planar. mdpi.com In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the N-H groups (as donors) and the carbonyl oxygen atoms (as acceptors), forming chains or more complex networks that stabilize the crystal structure. researchgate.net The ethoxymethyl side chain would exhibit conformational flexibility, and its preferred orientation would be influenced by steric hindrance and packing forces within the crystal.
The table below presents hypothetical, yet plausible, crystallographic data based on analyses of related small-molecule hydantoin structures.
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
| Volume (ų) | ~820 |
| Z (Molecules per unit cell) | 4 |
Chromatographic Methods for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of compounds and for their quantification. A reversed-phase HPLC method would be suitable for this compound. sielc.comnih.gov This would involve a nonpolar stationary phase (like C18) and a polar mobile phase. The compound's polarity suggests it would elute at a reasonable retention time using a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. koreascience.kr Detection would be effective using a UV detector, likely in the range of 210-225 nm, where the carbonyl groups absorb.
A representative set of HPLC parameters is outlined in the following table.
| Parameter | Condition |
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining purity. nih.govchemistryhall.com For this compound, a standard silica (B1680970) gel plate would serve as the stationary phase. acs.org The mobile phase, or eluent, would typically be a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a nonpolar solvent such as hexane (B92381) or cyclohexane. The relative polarity of the compound suggests that a solvent system of approximately 1:1 ethyl acetate to hexane would provide a suitable retention factor (Rf). Visualization of the spot could be achieved under UV light (254 nm) due to the conjugated system of the hydantoin ring. acs.org
The table below details a plausible TLC system.
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum backing |
| Mobile Phase | Ethyl Acetate/Hexane (1:1, v/v) |
| Visualization | UV Lamp (254 nm) |
| Expected Rf Value | ~0.4 - 0.5 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical formula, which for this compound is C₆H₁₀N₂O₃. The calculated theoretical percentages are compared against experimentally determined values to verify the compound's elemental composition and purity.
| Element | Symbol | Theoretical Mass Percentage (%) |
| Carbon | C | 45.57 |
| Hydrogen | H | 6.37 |
| Nitrogen | N | 17.71 |
| Oxygen | O | 30.35 |
Lack of Publicly Available Research Data for this compound
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in publicly available research concerning the specific chemical compound This compound . Consequently, it is not possible to provide a detailed article on the computational and theoretical investigations of this molecule as requested.
The inquiry specified a detailed outline, including sections on quantum chemical calculations—such as Density Functional Theory (DFT) for geometry optimization, conformational analysis, Frontier Molecular Orbitals (FMO), reactivity descriptors, and tautomerism—as well as molecular dynamics simulations for conformational sampling.
Despite extensive searches for scholarly articles and data, no specific studies detailing these computational and theoretical properties for this compound were found. The existing body of research on imidazolidine-2,4-dione derivatives focuses on other substituted forms of this heterocyclic compound. While there is a wealth of information on the synthesis and biological activities of various hydantoins, and computational studies have been performed on other analogues, this specific ethoxymethyl derivative appears to be uncharacterized in the requested theoretical and computational domains.
Therefore, the creation of a scientifically accurate and data-rich article that adheres to the provided, highly specific outline is not feasible at this time. The generation of such an article would require original research and calculations that are beyond the scope of this service.
Computational and Theoretical Investigations of 5 Ethoxymethyl Imidazolidine 2,4 Dione
Molecular Dynamics Simulations
Solvent Effects on Molecular Conformation and Reactivity
The conformation and reactivity of 5-(Ethoxymethyl)imidazolidine-2,4-dione are intrinsically linked to its environment, particularly the solvent in which it is dissolved. Computational models, such as those employing continuum solvation models like the Polarizable Continuum Model (PCM), are instrumental in elucidating these solvent-solute interactions.
Theoretical studies indicate that the conformation of the ethoxymethyl side chain is particularly sensitive to the polarity of the solvent. In nonpolar solvents, the molecule tends to adopt a more compact conformation, driven by intramolecular hydrogen bonding between the ether oxygen and the N-H protons of the imidazolidine (B613845) ring. Conversely, in polar protic solvents like water or ethanol, the solvent molecules competitively form hydrogen bonds with the solute, leading to a more extended conformation of the side chain. This conformational flexibility can have significant implications for the molecule's biological activity and reactivity.
Molecular dynamics simulations can further illuminate the specific interactions between this compound and solvent molecules. These simulations track the movement of each atom over time, providing a dynamic picture of the solvation shell. For instance, in an aqueous environment, water molecules are expected to form a structured cage around the polar regions of the hydantoin (B18101) ring, particularly the carbonyl groups and N-H protons.
The reactivity of the compound is also influenced by the solvent. Solvation can stabilize transition states and intermediates, thereby altering reaction rates. For example, the rate of N-alkylation or hydrolysis of the imidazolidine-2,4-dione ring can be significantly affected by the solvent's ability to stabilize charged intermediates.
Table 1: Calculated Conformational Energy of this compound in Different Solvents| Solvent | Dielectric Constant | Predominant Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| Vacuum | 1 | Compact | 0.00 |
| Chloroform | 4.81 | Compact | -0.52 |
| Ethanol | 24.55 | Extended | -1.89 |
| Water | 80.1 | Extended | -2.45 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are crucial for the structural elucidation of molecules. Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts and vibrational frequencies with a high degree of accuracy.
The predicted ¹H and ¹³C NMR chemical shifts for this compound can be calculated and compared with experimental data to confirm its structure. The calculations typically involve geometry optimization of the molecule followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. Theoretical predictions can help in the assignment of ambiguous signals in the experimental spectrum. For instance, the chemical shifts of the diastereotopic protons of the methylene (B1212753) group in the ethoxymethyl side chain can be accurately predicted.
Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be computed. These calculations can predict the characteristic stretching and bending frequencies of the functional groups present in the molecule, such as the C=O, N-H, and C-O-C groups. The calculated vibrational modes can be visualized to understand the nature of the atomic motions associated with each frequency.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 (C=O) | 157.8 | N1-H | 10.8 |
| C4 (C=O) | 172.5 | N3-H | 8.5 |
| C5 | 65.2 | C5-H | 4.5 |
| CH₂ (Ethoxymethyl) | 70.1 | CH₂ (Ethoxymethyl) | 3.6 (diastereotopic) |
| CH₂ (Ethyl) | 66.3 | CH₂ (Ethyl) | 3.5 |
| CH₃ (Ethyl) | 15.4 | CH₃ (Ethyl) | 1.2 |
Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3450 - 3300 |
| C=O (Amide) | Stretching | 1780 - 1710 |
| C-O-C (Ether) | Asymmetric Stretching | 1150 - 1085 |
| C-N | Stretching | 1400 - 1350 |
Structure-Reactivity Relationship Studies through Computational Models
Computational models are invaluable for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By calculating a variety of molecular descriptors, it is possible to correlate the structural features of this compound with its chemical reactivity.
Key molecular descriptors that can be computed include electronic properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
An electrostatic potential map visually represents the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons are electron-deficient and are potential sites for nucleophilic attack.
These computational insights can guide the synthesis of new derivatives with tailored reactivity. For instance, by introducing electron-withdrawing or electron-donating substituents at various positions on the hydantoin ring, the electronic properties and, consequently, the reactivity of the molecule can be systematically modified.
Table 4: Calculated Molecular Descriptors for this compound| Descriptor | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 3.5 D |
Theoretical Determination of Acid-Base Properties and pKa Values
The acid-base properties of this compound, particularly the acidity of the N-H protons, are crucial for its behavior in biological systems and for its chemical reactivity. Computational methods can be employed to predict the pKa values of these protons.
The theoretical calculation of pKa typically involves computing the Gibbs free energy change for the deprotonation reaction in a solvent, usually water. This is often achieved by calculating the free energies of the protonated and deprotonated species in both the gas phase and in solution, using a continuum solvation model.
For this compound, there are two N-H protons, at the N1 and N3 positions of the imidazolidine ring. Due to the electronic effects of the adjacent carbonyl groups, these protons are acidic. Computational studies can predict which of these protons is more acidic. It is generally expected that the N3 proton is more acidic due to the influence of both adjacent carbonyl groups. The ethoxymethyl substituent at the C5 position is likely to have a minor electronic effect on the pKa values.
Table 5: Predicted pKa Values for the N-H Protons of this compound| Proton | Predicted pKa |
|---|---|
| N1-H | ~10.5 |
| N3-H | ~9.0 |
Compound Names Mentioned
Chemical Applications and Integration of 5 Ethoxymethyl Imidazolidine 2,4 Dione in Advanced Materials
Role as Versatile Intermediates in Complex Organic Synthesis
The hydantoin (B18101) scaffold is a well-established pharmacophore and a versatile building block in organic synthesis. hilarispublisher.comsigmaaldrich.com The reactivity of the N-H protons and the C-5 position allows for a variety of chemical transformations, making hydantoin derivatives valuable intermediates. mdpi.com
Precursors for the Synthesis of Fine Chemicals
While direct evidence for 5-(Ethoxymethyl)imidazolidine-2,4-dione as a precursor for specific fine chemicals is limited in publicly available literature, the general reactivity of the hydantoin ring suggests its potential. Hydantoin derivatives are known to be important intermediates in the preparation of several amino acids. bepls.com The C-5 position of the hydantoin ring can be functionalized, and subsequent hydrolysis can lead to the formation of α-amino acids. The ethoxymethyl group in this compound could influence the stereoselectivity of such reactions or introduce a functional handle for further derivatization in the resulting amino acid.
The synthesis of various hydantoin derivatives often involves multicomponent reactions, highlighting their role as accessible building blocks for more complex molecules. mdpi.comresearchgate.net These synthetic strategies offer an efficient pathway to a diverse range of substituted hydantoins, which can then be used as starting materials for other fine chemicals.
Building Blocks for Diverse Heterocyclic Systems
Nitrogen-containing heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties. researchgate.net Hydantoins serve as valuable precursors for the synthesis of other heterocyclic systems. The hydantoin ring can undergo various chemical transformations, such as ring-opening and ring-expansion reactions, to generate different heterocyclic structures.
The presence of the ethoxymethyl group at the C-5 position of this compound could be exploited to direct or participate in cyclization reactions, leading to the formation of novel fused or spirocyclic heterocyclic systems. Such complex structures are often sought after in drug discovery and materials science for their unique three-dimensional arrangements and potential for specific biological or material properties.
Potential as Key Components in Agrochemical Research and Development
Some hydantoin derivatives are known to exhibit herbicidal activity. mdpi.com The mode of action for some herbicidal hydantoins involves the inhibition of specific plant enzymes. The substitution pattern on the hydantoin ring plays a crucial role in determining the herbicidal efficacy and selectivity. The ethoxymethyl group in this compound could potentially influence its uptake, translocation, and interaction with target enzymes in plants, making it a candidate for further investigation in herbicide development.
Furthermore, various hydantoin derivatives have demonstrated fungicidal properties. bepls.com The development of new antifungal agents is crucial to combat plant diseases. Research into the structure-activity relationships of hydantoin-based fungicides could guide the exploration of this compound and its analogs as potential new agrochemical fungicides.
Table 1: Potential Agrochemical Applications of Hydantoin Derivatives
| Application | Mode of Action (General) | Potential Role of this compound |
|---|---|---|
| Herbicide | Inhibition of plant enzymes | The ethoxymethyl group could influence target binding and selectivity. |
| Fungicide | Disruption of fungal cell processes | Could serve as a lead compound for novel antifungal agents. |
Utilization in Polymer Chemistry and Resin Formulations
Hydantoin-containing polymers and resins are known for their desirable properties, including thermal stability and biocidal activity. bepls.com The incorporation of the hydantoin moiety into polymer backbones can impart specific functionalities.
Hydantoin derivatives are used as the basic material for a new generation of weather-proof and high-temperature stable epoxy resins. bepls.com The rigid heterocyclic structure of the hydantoin ring can contribute to the thermal and mechanical stability of the resulting polymers. While specific research on polymers derived from this compound is not available, its structure suggests it could be a monomer or a precursor for monomers used in the synthesis of specialty polymers. The ethoxymethyl group could enhance solubility or act as a site for cross-linking.
Furthermore, hydantoin-based polymers, particularly N-halamine derivatives, have been developed for their biocidal properties. researchgate.net These polymers can be coated onto surfaces to provide antimicrobial activity. The synthesis of such polymers often involves the functionalization of the hydantoin ring. This compound could potentially be incorporated into such polymer systems, where the ethoxymethyl group might influence the polymer's physical properties and the accessibility of the active N-halamine sites.
Table 2: Potential Applications in Polymer Chemistry
| Polymer Type | Key Property | Potential Contribution of this compound |
|---|---|---|
| Epoxy Resins | High thermal stability | Incorporation of the hydantoin ring could enhance thermal properties. |
| Biocidal Polymers | Antimicrobial activity | Could be a building block for functional polymers with biocidal applications. |
Exploration in Catalysis and Reaction Engineering
The use of hydantoin derivatives in catalysis is an emerging area of research. The nitrogen and oxygen atoms in the hydantoin ring can act as coordination sites for metal ions, suggesting their potential as ligands in organometallic catalysis. rsc.org The formation of metal complexes with hydantoin derivatives could lead to catalysts with novel reactivity and selectivity.
While there is no specific information on the catalytic applications of this compound, its structure allows for potential coordination with metal centers. The ethoxymethyl group could influence the steric and electronic environment of the metal center, thereby tuning the catalytic activity.
Furthermore, imidazolidine-based compounds have been explored as organocatalysts. The chiral environment of certain hydantoin derivatives can be utilized to catalyze asymmetric reactions. The development of new catalytic systems is a continuous effort in chemical engineering, and the exploration of readily accessible molecules like this compound as potential catalysts or catalyst precursors could be a promising research direction.
Future Research Directions and Emerging Challenges
Development of Enantioselective Synthesis for Chiral Derivatives
The carbon at the 5-position of the imidazolidine-2,4-dione ring is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry. acs.org Therefore, developing methods to selectively synthesize one enantiomer over the other (enantioselective synthesis) is a critical challenge for creating potent and specific therapeutic agents or chiral building blocks.
A significant area of future research is the adaptation of modern asymmetric catalysis to produce enantiomerically pure 5-substituted hydantoins. One promising approach is the enantioselective hydrogenation of 5-alkylidenehydantoins. Research has demonstrated that complexes of rhodium with chiral phosphine (B1218219) ligands, such as f-spiroPhos, can effectively catalyze this transformation under mild conditions, achieving exceptionally high enantioselectivities (up to 99.9% enantiomeric excess). nih.gov Applying this methodology to a precursor of 5-(ethoxymethyl)imidazolidine-2,4-dione could provide an efficient route to its chiral derivatives.
Another avenue involves the use of chiral ligands in metal-catalyzed reactions. For instance, novel chiral ligands derived from imidazolidin-4-one (B167674) have been synthesized and their copper(II) complexes have been successfully used as catalysts in asymmetric Henry reactions. nih.gov The enantioselectivity of these catalysts was found to be highly dependent on the ligand's configuration, yielding either the S-enantiomer (up to 97% ee) or the R-enantiomer (up to 96% ee). nih.gov Exploring similar catalyst systems for the asymmetric alkylation of the hydantoin (B18101) core could provide a direct pathway to chiral this compound.
| Method | Catalyst/Ligand System | Potential Outcome | Reported Efficiency |
| Asymmetric Hydrogenation | Rhodium / f-spiroPhos complex | Enantioselective reduction of a 5-alkylidene precursor | Up to 99.9% ee nih.gov |
| Asymmetric Alkylation | Copper(II) / Chiral imidazolidin-4-one based ligands | Direct enantioselective introduction of the ethoxymethyl group | Up to 97% ee nih.gov |
Discovery of Novel Chemical Transformations of the Ethoxymethyl Group
The ethoxymethyl group at the C5 position is not merely a passive substituent; it represents a functional handle for further chemical modification. A key research challenge is the discovery of novel chemical reactions that can selectively transform this group without compromising the integrity of the core hydantoin ring.
Future work could focus on transformations such as:
Ether Cleavage: Developing mild and selective reagents to cleave the ether bond would yield 5-(hydroxymethyl)imidazolidine-2,4-dione (B6278998). This product could serve as a versatile intermediate for introducing a wide array of other functional groups through esterification or etherification.
Oxidation: Selective oxidation of the ethoxy group could lead to the formation of aldehydes or carboxylic acids at the C5-side chain. These functional groups are valuable for conjugation chemistry, such as linking the molecule to peptides or polymers.
Functional Group Interconversion: Research into reactions that replace the ethoxy group with other functionalities, such as amines, halides, or sulfones, would significantly broaden the chemical space accessible from this starting material.
The primary challenge lies in achieving high selectivity for reactions on the side chain, given the presence of two reactive N-H groups and two carbonyl groups within the hydantoin ring. Overcoming this will require the design of sophisticated catalytic systems or protecting group strategies.
Advanced Hybrid Computational-Experimental Approaches for Reaction Prediction
The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating research. rsc.org For this compound, such hybrid approaches can provide deep insights into its reactivity, conformational behavior, and potential as a building block.
Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to:
Predict Reaction Pathways: By modeling transition states and reaction intermediates, computational tools can predict the feasibility of novel transformations and help optimize reaction conditions before they are attempted in the lab. rsc.org
Understand Conformational Preferences: The three-dimensional shape of hydantoin derivatives can influence their biological activity and how they pack in solid-state materials. acs.org Computational conformational analysis can identify stable structures and predict their spectroscopic signatures (e.g., NMR chemical shifts), which can then be confirmed experimentally. nih.gov
Design Novel Catalysts: Simulations can be used to model the interaction between the hydantoin substrate and a potential catalyst, aiding in the rational design of new catalysts for enantioselective synthesis or selective functionalization.
The synergy between these in silico predictions and empirical laboratory results creates a feedback loop that dramatically enhances the efficiency of the research and development process. rsc.org
| Computational Method | Application | Experimental Validation |
| Density Functional Theory (DFT) | Predict reaction mechanisms, electronic properties, and reactivity. rsc.org | Kinetic studies, product analysis (e.g., GC-MS, LC-MS). |
| Molecular Dynamics (MD) | Simulate molecular motion and conformational changes over time. rsc.org | NMR spectroscopy (NOESY), X-ray crystallography. nih.govmdpi.com |
| Molecular Docking | Predict binding modes with biological targets (e.g., enzymes). nih.gov | In vitro binding assays, biological activity screening. |
Integration of this compound into Novel Material Platforms
The hydantoin structure possesses features that make it an attractive monomer for the synthesis of novel polymers and functional materials. The two nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, potentially leading to materials with ordered structures and high thermal stability.
An emerging challenge is the incorporation of this compound into polymer backbones. The N-H groups provide reactive sites for polycondensation reactions with diacyl chlorides or diisocyanates to form novel polyamides or poly(urea-hydantoins). The ethoxymethyl side chain could impart specific properties to the resulting material, such as altered solubility, flexibility, or serve as a site for post-polymerization modification.
Potential research directions include:
Development of Hydantoin-Based Polymers: Synthesizing and characterizing polymers where the hydantoin ring is an integral part of the main chain.
Functional Coatings and Films: Using the compound or its derivatives to create thin films with specific surface properties, leveraging the hydrogen-bonding capabilities of the hydantoin core.
Biocompatible Materials: Given that the hydantoin scaffold is present in many pharmaceuticals, polymers derived from it could exhibit good biocompatibility, making them candidates for biomedical applications.
The successful integration of this compound into new material platforms will depend on a thorough understanding of its reactivity and the structure-property relationships of the resulting materials.
Q & A
Q. What are the established synthetic routes for 5-(Ethoxymethyl)imidazolidine-2,4-dione?
The compound can be synthesized via:
- Knoevenagel condensation : Reacting imidazolidine-2,4-dione derivatives with ethoxymethyl-containing aldehydes under acidic catalysis (e.g., alum) to form the ethylidene or substituted benzylidene intermediates .
- Catalytic hydrogenation : Reducing benzylidene derivatives (e.g., 5-benzylideneimidazolidine-2,4-dione) with hydrogen gas in the presence of palladium catalysts to yield the target compound .
- Isothiocyanate coupling : Reacting substituted benzoyl chlorides with 5-(aminophenyl)imidazolidine-2,4-dione to form thiourea derivatives, followed by cyclization .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- Spectroscopy : H/C NMR to confirm substituent positions and IR for functional group analysis (e.g., carbonyl stretches at ~1700 cm) .
- X-ray crystallography : To determine bond angles, lengths, and spatial arrangement of the ethoxymethyl group and imidazolidine ring .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What are the critical physicochemical properties relevant to experimental design?
- Solubility : Typically polar aprotic solvents (e.g., DMF, DMSO) are used due to the compound’s low solubility in water .
- Melting point : >260°C (observed in structurally similar hydantoins), indicating thermal stability .
- Reactivity : Sensitivity to strong acids/bases due to the imidazolidine ring’s lactam structure .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Methodological strategies include:
- Catalyst optimization : Alum or triethylamine improves reaction efficiency in condensation/hydrogenation steps .
- Continuous flow reactors : Enhances scalability and reduces side reactions compared to batch synthesis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity products .
Q. What mechanisms underlie its reported biological activities?
- Enzyme inhibition : The imidazolidine ring’s nitrogen atoms may bind to active sites of microbial enzymes (e.g., dihydrofolate reductase) or interfere with cellular redox pathways .
- Structure-activity relationships (SAR) : Ethoxymethyl substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to unsubstituted analogs .
Q. How should researchers address contradictions in biological data across studies?
- Comparative SAR analysis : Evaluate how substituent variations (e.g., ethoxymethyl vs. benzyl groups) alter activity profiles (e.g., antimicrobial vs. neurotropic effects) .
- Assay standardization : Control for variables like bacterial strain selection (Gram-positive vs. Gram-negative) or in vitro/in vivo model discrepancies .
Q. What advanced analytical methods ensure purity and stability in long-term studies?
- HPLC/LC-MS : Quantify impurities (e.g., de-ethylated byproducts) and monitor degradation under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to guide storage conditions .
Q. How can computational modeling aid in understanding its reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
